molecular formula C16H24Br6O4 B13955767 Hexanedioic acid, bis[3-bromo-2,2-bis(bromomethyl)propyl] ester CAS No. 54473-70-0

Hexanedioic acid, bis[3-bromo-2,2-bis(bromomethyl)propyl] ester

Cat. No.: B13955767
CAS No.: 54473-70-0
M. Wt: 759.8 g/mol
InChI Key: OGVCMSQSAJXIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexanedioic acid, bis[3-bromo-2,2-bis(bromomethyl)propyl] ester is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple bromine atoms, which contribute to its reactivity and potential applications in various fields. This compound is often utilized in scientific research and industrial applications due to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanedioic acid, bis[3-bromo-2,2-bis(bromomethyl)propyl] ester typically involves the esterification of hexanedioic acid with 3-bromo-2,2-bis(bromomethyl)propanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. Continuous flow reactors and automated systems are employed to enhance efficiency and yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Hexanedioic acid, bis[3-bromo-2,2-bis(bromomethyl)propyl] ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexanedioic acid, bis[3-bromo-2,2-bis(bromomethyl)propyl] ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexanedioic acid, bis[3-bromo-2,2-bis(bromomethyl)propyl] ester involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The ester groups can undergo hydrolysis to release hexanedioic acid and 3-bromo-2,2-bis(bromomethyl)propanol, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research and industry .

Properties

CAS No.

54473-70-0

Molecular Formula

C16H24Br6O4

Molecular Weight

759.8 g/mol

IUPAC Name

bis[3-bromo-2,2-bis(bromomethyl)propyl] hexanedioate

InChI

InChI=1S/C16H24Br6O4/c17-5-15(6-18,7-19)11-25-13(23)3-1-2-4-14(24)26-12-16(8-20,9-21)10-22/h1-12H2

InChI Key

OGVCMSQSAJXIJQ-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)OCC(CBr)(CBr)CBr)CC(=O)OCC(CBr)(CBr)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.